1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane

Process Chemistry Pharmaceutical Intermediate Quality Bazedoxifene Synthesis

Process chemists optimizing Bazedoxifene synthesis require high-purity 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane for the critical N-alkylation step. Inferior piperidine analogs alter ER binding and fail regulatory identity requirements. • ≥97% assay purity minimizes unidentified impurities in downstream API production • Certified Bazedoxifene Impurity 5 standard ensures HPLC system suitability per ICH guidelines • Bulk azepane intermediate available for ANDA method validation and commercial scale-up

Molecular Formula C15H22ClNO
Molecular Weight 267.79 g/mol
CAS No. 212771-30-7
Cat. No. B1588509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane
CAS212771-30-7
Molecular FormulaC15H22ClNO
Molecular Weight267.79 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)CCOC2=CC=C(C=C2)CCl
InChIInChI=1S/C15H22ClNO/c16-13-14-5-7-15(8-6-14)18-12-11-17-9-3-1-2-4-10-17/h5-8H,1-4,9-13H2
InChIKeyFGCIQSBZGOVNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane: Bazedoxifene Intermediate


1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane (CAS 212771-30-7), with molecular formula C15H22ClNO and a molecular weight of 267.79 g/mol, is a chloromethylphenoxyethyl functionalized azepane [1]. It is primarily recognized as a crucial synthetic intermediate in the preparation of Bazedoxifene acetate, a nonsteroidal selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis [2]. The compound is also cataloged and supplied as Bazedoxifene Impurity 5, serving as a reference standard for analytical method development, method validation, and quality control in the commercial production of the active pharmaceutical ingredient [3].

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane: Azepane Moiety Substitution Failure


Generic substitution with simpler piperidine or other aminoalkoxybenzyl halides is not feasible for the construction of the Bazedoxifene pharmacophore. The seven-membered azepane ring of 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is structurally critical, as the final drug's selectivity and pharmacological profile are attributed to the enhanced steric bulk of the azepane heterocycle over a piperidine ring, which induces greater steric hindrance towards helix 12 of the estrogen receptor [1]. Utilizing an analog with a different ring size would lead to a different final compound with altered, and likely inferior, target binding properties, failing to meet the strict regulatory identity and impurity profile required for Bazedoxifene production [2]. For analytical procurement, the compound's established identity as a documented impurity standard (Bazedoxifene Impurity 5) means interchanging it with a non-azepane analog would invalidate method specificity and system suitability tests.

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane: Comparison with Piperidine Analogs


Purity Advantage Over Piperidine Analog

When selecting an intermediate for Bazedoxifene synthesis, 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane is available at a standard purity of 97% as confirmed by supplier batch analysis . In contrast, the structurally similar piperidine analog, 4-(2-Piperidin-1-yl-ethoxy)benzyl chloride, is commonly offered at a standard purity of 95% . This 2% absolute difference in purity can translate to a reduced load of process-related impurities in the subsequent N-alkylation step, potentially leading to a higher yield and simpler purification of the downstream intermediate.

Process Chemistry Pharmaceutical Intermediate Quality Bazedoxifene Synthesis

Azepane Pharmacophore Role in Bazedoxifene

The compound serves as the azepane delivery vector in Bazedoxifene's synthesis. The final drug's azepane ring imposes greater steric hindrance on helix 12 of the estrogen receptor compared to the piperidine ring found in Raloxifene [1]. This structural feature is the foundation of Bazedoxifene's distinct pharmacological profile as a tissue-selective estrogen agonist/antagonist. Substituting the synthesis with a piperidine-containing halide intermediate would produce a raloxifene-like analog, fundamentally altering the final drug candidate's receptor interaction dynamics. The chloromethyl group on the phenoxyethyl azepane provides the specific electrophilic handle required for the critical N-alkylation step with the indole core, enabling efficient construction of this unique pharmacophore [2].

Medicinal Chemistry SERM Selectivity Estrogen Receptor Binding

Bazedoxifene Impurity Standard

As Bazedoxifene Impurity 5, this compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. This includes comprehensive spectroscopic (NMR, MS) and chromatographic (HPLC) data enabling its direct use as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the production of Bazedoxifene [1]. A validated stability-indicating HPLC method for Bazedoxifene acetate and its related substances confirms that the active pharmaceutical ingredient and its impurities, including related benzyl halide-derived impurities, are satisfactorily separated with a resolution of more than 2.0, demonstrating the critical need for well-characterized impurity markers like this compound [2].

Analytical Chemistry Quality Control Reference Standard

1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane: Key Application Scenarios


N-Alkylation Yield Optimization in Bazedoxifene Synthesis

For process chemists optimizing the convergent synthesis of Bazedoxifene, procuring 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane at a high assay purity (97%) is a prerequisite for the critical N-alkylation step with the indole core. As described in the patent literature, the use of such high-purity cyanomethoxybenzyl halide intermediates directly leads to better purity and yield of the downstream intermediate [1]. The 97% assay purity reduces the introduction of unidentified impurities that could compromise the final API's purity, as validated by the method where all impurities and degradation products are separated with a resolution greater than 2.0 [2]. Starting with a lower-purity analog would degrade this resolution and potentially fail mass balance requirements (>99.5%) [2].

Ensuring Pharmacophoric Fidelity in SERM Research

In a medicinal chemistry program investigating novel SERMs, maintaining the azepane ring is critical for the desired estrogen receptor interaction profile. The bulkier azepane ring, delivered by this intermediate, is known to induce greater steric hindrance on helix 12 compared to a piperidine ring, which is a key determinant of Bazedoxifene's tissue-selective agonist/antagonist activity [3]. Any attempt to replace this intermediate with a piperidine analog for cost or availability reasons will result in the synthesis of a raloxifene-like backbone, altering the desired pharmacological profile. The decision to procure this specific azepane intermediate is a direct consequence of the structure-activity relationship data that define the target compound's differentiation [3].

Analytical Method Validation for Bazedoxifene API

During the method validation and routine quality control of Bazedoxifene acetate drug substance, the procurement of this compound as the certified Bazedoxifene Impurity 5 standard is mandatory. The validated stability-indicating HPLC method relies on the known relative retention time and resolution of this specific impurity [2]. Using a non-certified analog would invalidate system suitability parameters, compromise specificity, and fail to meet ICH guidelines for impurity profiling. The documented characterization data that accompanies this standard ensures successful analytical method transfer and regulatory compliance for ANDA filers [4].

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